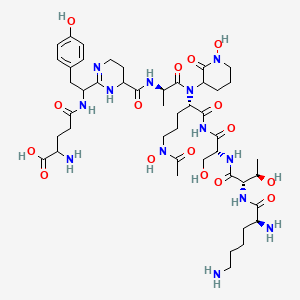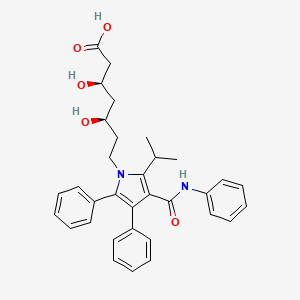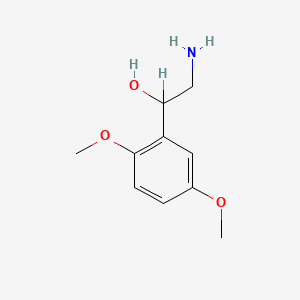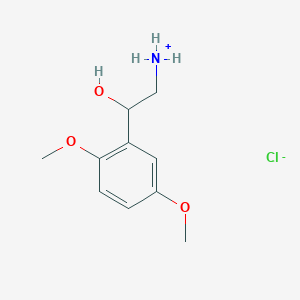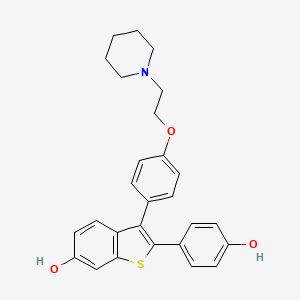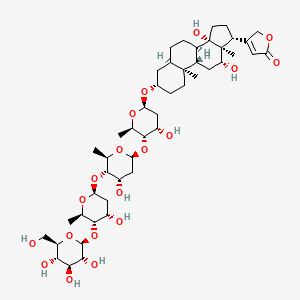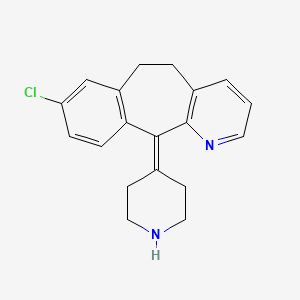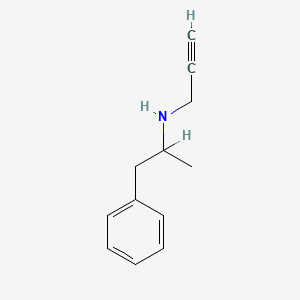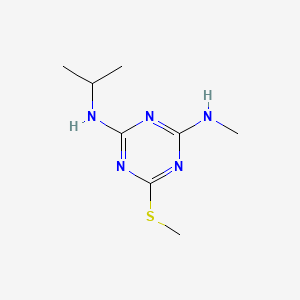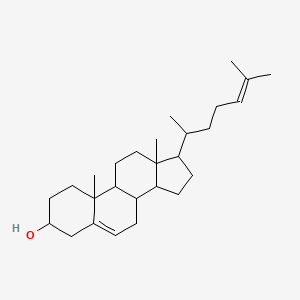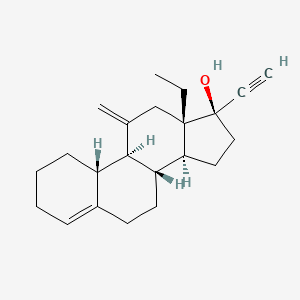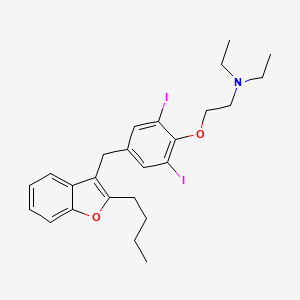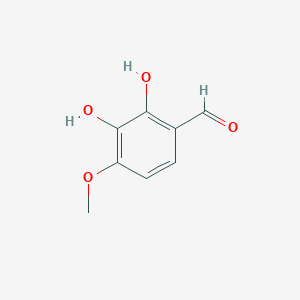
2,3-二羟基-4-甲氧基苯甲醛
概述
描述
2,3-Dihydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is known for its potential biological activities, including anti-inflammatory and anti-fungal properties .
科学研究应用
2,3-Dihydroxy-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the preparation of Schiff base ligands.
Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
Mode of Action
It is known to exhibit anti-fungal and anti-inflammatory activities . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound’s anti-fungal and anti-inflammatory properties suggest that it may interact with pathways related to these biological processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-Dihydroxy-4-methoxybenzaldehyde is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
2,3-Dihydroxy-4-methoxybenzaldehyde has been reported to exhibit anti-fungal and anti-inflammatory activities . It also has a protective effect on intestinal epithelial cells
生化分析
Biochemical Properties
It is known that this compound can be used as a key intermediate in the synthesis of a number of biologically relevant molecules .
Cellular Effects
It has been suggested that this compound may have anti-fungal and anti-inflammatory activity, and may have a protective effect on intestinal epithelial cells .
Molecular Mechanism
It is known that this compound can participate in free radical reactions
Temporal Effects in Laboratory Settings
It is known that this compound can be synthesized from an acyclic, non-aromatic precursor in 9 steps .
Metabolic Pathways
It is known that this compound can be used as a key intermediate in the synthesis of a number of biologically relevant molecules .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dihydroxy-4-methoxybenzaldehyde involves the reaction of a phenol derivative with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF). The mixture is heated under reflux for 24 hours or until the starting materials are completely consumed, as determined by thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for 2,3-Dihydroxy-4-methoxybenzaldehyde are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 2,3-Dihydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
相似化合物的比较
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a structurally similar compound with a hydroxyl group at the para position relative to the aldehyde group.
Protocatechualdehyde (3,4-Dihydroxybenzaldehyde): This compound has two hydroxyl groups at the meta positions relative to the aldehyde group.
Uniqueness: 2,3-Dihydroxy-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activities. Its combination of hydroxyl and methoxy groups enhances its solubility and interaction with biological targets compared to its analogs.
属性
IUPAC Name |
2,3-dihydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYLUUHIAKDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468513 | |
| Record name | 2,3-Dihydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4055-69-0 | |
| Record name | 2,3-Dihydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
